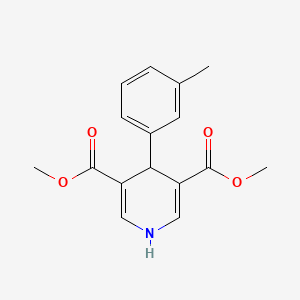

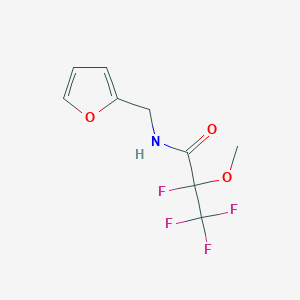

dimethyl 4-(3-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to dimethyl 4-(3-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves multi-component reactions, including the use of arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones. This approach allows for the efficient creation of structurally diverse dihydropyridin-2(1H)-ones and dihydropyran derivatives, with the reaction's outcome heavily influenced by the structure of the cyclic 1,3-diketone used (Sun et al., 2011).

Molecular Structure Analysis

The molecular structure of dimethyl 4-(3-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and related compounds can be characterized using various spectroscopic techniques. X-ray crystallography, for instance, has been utilized to establish the absolute configuration of enzymatically produced carboxylic acids, providing insights into the stereochemistry and molecular conformation of these compounds (Sobolev et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of dimethyl 4-(3-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves interactions with various reagents and catalysts. For example, triphenylphosphine has been shown to catalyze reactions with ethyl 2-arylamino-2-oxo-acetates, leading to the formation of pyrrole derivatives in good yields, which highlights the compound's versatility in synthetic chemistry (Yavari et al., 2002).

Physical Properties Analysis

The physical properties of dimethyl 4-(3-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, such as solubility, melting point, and crystalline structure, can be determined through empirical studies. The crystallization from specific solvents and the subsequent analysis via X-ray diffraction provide valuable data on the compound's physical characteristics and stability under various conditions (Maru & Shah, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are crucial for understanding the potential applications of dimethyl 4-(3-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Investigations into the compound's enantioselective reactions, for instance, have revealed the influence of acyl chain length and branching on its enantioselectivity, providing insights into its chemical behavior and potential for development as a pharmacologically active compound (Sobolev et al., 2002).

科学的研究の応用

Enantioselective Resolution and Stereoselective Reactions

Dimethyl 4-(3-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate's applications in scientific research include its use in enantioselective processes. A study illustrated the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters, highlighting its relevance in stereoselective reactions. The study showcased how the structural modification of such compounds affects enzymatic selectivity, offering insights into designing more efficient stereoselective synthetic processes (Sobolev et al., 2002).

Novel Heterocyclic Synthesis

Research on dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates demonstrates its role in the synthesis of new nitrogen-bridged heterocycles. These compounds are prepared through reactions involving various 1-pyridinio[(thiocarbonyl)methylide]s, showcasing innovative approaches to heterocyclic chemistry and expanding the toolbox for synthesizing complex molecular structures (Kakehi et al., 1994).

Pharmacological Potential

The compound has been evaluated for its pharmacological potential, such as in studies of calcium antagonists. One study focused on a related compound, MPC-1304, for its effects on hemodynamics in patients with essential hypertension, indicating the broader relevance of this chemical class in medical research. The findings suggest potential clinical utility for hypertensive patients, hinting at the importance of further exploration within this chemical family for therapeutic applications (Suzuki et al., 1993).

特性

IUPAC Name |

dimethyl 4-(3-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-10-5-4-6-11(7-10)14-12(15(18)20-2)8-17-9-13(14)16(19)21-3/h4-9,14,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRNKPLEHNFREC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-(3-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5554036.png)

![2,2'-[4,8-bis[(acetyloxy)imino][1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]diacetamide](/img/structure/B5554071.png)

![N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5554078.png)

![N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5554085.png)

![11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5554089.png)

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine dihydrochloride](/img/structure/B5554100.png)

![4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5554111.png)

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)